2,2',3,3',5-Pentabromodiphenyl ether

Description

BenchChem offers high-quality 2,2',3,3',5-Pentabromodiphenyl ether suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2',3,3',5-Pentabromodiphenyl ether including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,2,5-tribromo-3-(2,3-dibromophenoxy)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5Br5O/c13-6-4-8(15)12(17)10(5-6)18-9-3-1-2-7(14)11(9)16/h1-5H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAHYSNUYJLNDBX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)Br)OC2=C(C(=CC(=C2)Br)Br)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5Br5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50879900 |

Source

|

| Record name | BDE-83 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50879900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

564.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

446254-51-9 |

Source

|

| Record name | 2,2',3,3',5-Pentabromodiphenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446254519 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BDE-83 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50879900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',3,3',5-PENTABROMODIPHENYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SC03VCD52Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Guide: Targeted Synthesis and High-Purity Isolation of BDE-85

This technical guide details the targeted synthesis, purification, and characterization of BDE-85 (2,2',3,4,4'-Pentabromodiphenyl ether) . Unlike commercial technical mixtures (e.g., DE-71) where BDE-85 exists as a minor component (<3%), this protocol focuses on de novo synthesis to achieve analytical-grade purity (>99%) required for toxicological and environmental monitoring standards.

Part 1: Executive Summary & Strategic Approach

Compound Identity:

Synthesis Challenge: Direct bromination of diphenyl ether yields a complex mixture of isomers (mainly BDE-47 and BDE-99) and cannot selectively produce BDE-85. To ensure regiospecificity, this guide employs the Diaryliodonium Salt Coupling Method (developed by Marsh, Bergman, et al.). This approach couples a specific brominated phenol with a symmetrical brominated diphenyliodonium salt, guaranteeing the exact substitution pattern without isomer scrambling.

Part 2: Synthesis Architecture

Retrosynthetic Analysis

The target molecule (BDE-85) is an unsymmetrical ether. The most efficient disconnection splits the ether bond, assigning the "electrophile" role to a hypervalent iodine species and the "nucleophile" role to a phenolate.

-

Fragment A (Nucleophile): 2,3,4-Tribromophenolate

-

Fragment B (Electrophile): Bis(2,4-dibromophenyl)iodonium salt

Note on Selection: We utilize a symmetrical iodonium salt (Bis-2,4-dibromo) to prevent the formation of mixed ether byproducts. If an unsymmetrical salt were used, the nucleophile could attack either ring, reducing yield and purity.

Figure 1: Retrosynthetic strategy for BDE-85 using the regioselective iodonium salt method.

Part 3: Step-by-Step Experimental Protocol

Phase 1: Synthesis of the Electrophile

Target: Bis(2,4-dibromophenyl)iodonium bromide

-

Reagents: 1,3-Dibromobenzene (20 mmol), Potassium Iodate (

, 10 mmol), Acetic Anhydride (10 mL), Sulfuric Acid ( -

Procedure:

-

Dissolve

in a mixture of acetic anhydride and -

Add 1,3-Dibromobenzene dropwise, maintaining temperature <0°C.

-

Stir for 24 hours at room temperature. The mixture will darken.[6]

-

Pour the reaction mixture onto ice. Extract the aqueous phase with diethyl ether to remove unreacted benzene.

-

Treat the remaining aqueous layer with saturated Sodium Bromide (NaBr) solution. The iodonium bromide salt will precipitate as a white/off-white solid.

-

Filtration: Collect the precipitate by vacuum filtration.

-

Purification: Wash with water and diethyl ether. Dry in a vacuum desiccator.

-

Phase 2: Coupling Reaction (The Marsh/Bergman Protocol)

Target: Crude BDE-85

-

Reagents:

-

Bis(2,4-dibromophenyl)iodonium bromide (Synthesized in Phase 1).

-

2,3,4-Tribromophenol (1.1 equivalents).

-

Base: Sodium hydroxide (1M NaOH aqueous solution) or Potassium tert-butoxide.

-

Solvent: Water/Dichloromethane (biphasic) or Methanol.

-

-

Procedure:

-

Dissolve 2,3,4-tribromophenol in the solvent (e.g., Methanol). Add base to generate the phenolate in situ.

-

Reflux the mixture (approx. 60-80°C depending on solvent) for 2–4 hours.

-

Mechanism: The phenolate attacks the iodonium center. The hypervalent bond breaks, forming the ether linkage and releasing 1-iodo-2,4-dibromobenzene as a byproduct.

-

Quench: Cool the mixture and acidify slightly with dilute HCl to neutralize excess base.

-

Phase 3: Purification & Isolation

Objective: Remove the iodobenzene byproduct and unreacted phenol.

| Step | Technique | Solvent System | Purpose |

| 1 | Liquid-Liquid Extraction | DCM / Water | Extract organics; remove inorganic salts. |

| 2 | Alkaline Wash | 1M KOH | Remove unreacted 2,3,4-tribromophenol (remains in aqueous phase). |

| 3 | Silica Gel Chromatography | Hexane (100%) | Remove polar impurities. BDEs elute early; polar byproducts retain. |

| 4 | Recrystallization | Methanol / Chloroform (3:1) | Final polishing to >99% purity. |

Detailed Recrystallization Protocol:

-

Dissolve the crude solid in minimal hot Chloroform.

-

Slowly add hot Methanol until slight turbidity appears.

-

Allow to cool slowly to room temperature, then refrigerate at 4°C.

Part 4: Characterization & Validation

Gas Chromatography-Mass Spectrometry (GC-MS)[10]

-

Mode: Electron Ionization (EI) or Electron Capture Negative Ionization (ECNI).[10]

-

Column: DB-5HT or equivalent non-polar column (15m or 30m).

-

Diagnostic Ions (EI):

-

Molecular Ion (

): Cluster centered at m/z 564 . Look for the characteristic pentabromo isotope pattern (approx 1:5:10:10:5:1 ratio). -

Fragment (

): Cluster centered at m/z 404/406 .

-

-

Retention Time: BDE-85 elutes after BDE-99 and before BDE-153 on standard 5% phenyl columns.

Nuclear Magnetic Resonance (NMR)

NMR (400 MHz,-

Ring A (2,3,4-Tribromo):

-

Two protons at positions 5 and 6.[2] They are ortho to each other.

-

Signal: Two doublets (

Hz).

-

-

Ring B (2',4'-Dibromo):

-

Three protons at positions 3', 5', 6'.[1]

-

H3': Singlet (or very small coupling), located between two Bromines/Ether.

-

H5', H6': Pair of doublets (ortho coupling) or doublet of doublets.

-

Safety & Handling (E-E-A-T)

-

Hazard: BDE-85 is a Persistent Organic Pollutant (POP). It is bioaccumulative and potentially endocrine-disrupting.

-

Controls: Work exclusively in a fume hood. Use double nitrile gloves. All waste (solid and liquid) must be segregated as halogenated organic waste.

-

Decontamination: Glassware should be rinsed with toluene followed by acetone.

Part 5: Workflow Visualization

Figure 2: End-to-end workflow for the isolation of analytical grade BDE-85.

References

-

Marsh, G., Hu, J., Jakobsson, E., Rahm, S., & Bergman, Å. (1999). Synthesis and Characterization of 32 Polybrominated Diphenyl Ethers. Environmental Science & Technology, 33(17), 3033–3037. Link

-

Örn, U., Eriksson, L., Jakobsson, E., & Bergman, Å. (1996). Synthesis and characterization of polybrominated diphenyl ethers. Acta Chemica Scandinavica, 50, 802–807. Link

-

Sjödin, A., Jakobsson, E., Kierkegaard, A., Marsh, G., & Sellström, U. (1998). Gas Chromatographic Identification and Quantification of Polybrominated Diphenyl Ethers in a Commercial Product, Bromkal 70-5DE. Journal of Chromatography A, 822(1), 83–89. Link

-

La Guardia, M. J., Hale, R. C., & Harvey, E. (2006). Detailed Polybrominated Diphenyl Ether (PBDE) Congener Composition of the Widely Used Penta-, Octa-, and Deca-PBDE Technical Flame-Retardant Mixtures. Environmental Science & Technology, 40(20), 6247–6254. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. well-labs.co.jp [well-labs.co.jp]

- 3. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 2,2',3,4,4'-Pentabromodiphenyl ether | C12H5Br5O | CID 177368 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]

- 7. pubs.acs.org [pubs.acs.org]

- 8. How To [chem.rochester.edu]

- 9. mt.com [mt.com]

- 10. Detailed polybrominated diphenyl ether (PBDE) congener composition of the widely used penta-, octa-, and deca-PBDE technical flame-retardant mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Environmental Occurrence & Analysis of 2,2',3,3',5-Pentabromodiphenyl Ether (BDE-83)

The following technical guide details the environmental occurrence, analytical determination, and toxicological relevance of 2,2',3,3',5-Pentabromodiphenyl ether (BDE-83) .

Executive Summary

2,2',3,3',5-Pentabromodiphenyl ether (BDE-83) is a specific congener within the polybrominated diphenyl ether (PBDE) family.[1][2] Unlike the dominant "Penta" congeners (BDE-47, BDE-99), BDE-83 is a minor constituent of commercial flame retardant mixtures (e.g., DE-71). Its environmental significance lies in its role as a marker for specific metabolic or degradation pathways and its potential for bioaccumulation.[3]

Critical Nomenclature Warning: Researchers must distinguish between the congener BDE-83 (the subject of this guide) and the commercial product DE-83™ (Great Lakes Chemical). DE-83 is a technical mixture composed primarily of Decabromodiphenyl ether (BDE-209), not Pentabromodiphenyl ether. Confusing these two leads to gross errors in data interpretation.

Chemical Identity & Commercial Sources[1][4][5][6]

Physicochemical Profile

BDE-83 is a pentabrominated congener with a specific substitution pattern that influences its steric hindrance and metabolic susceptibility.

| Property | Value / Description |

| IUPAC Name | 2,2',3,3',5-Pentabromodiphenyl ether |

| Congener Number | BDE-83 |

| Molecular Formula | C₁₂H₅Br₅O |

| Molecular Weight | ~564.69 g/mol |

| Log Kow | ~6.5 - 6.8 (Lipophilic, bioaccumulative) |

| Structure | Ether bridge connecting two phenyl rings; Br at 2,2',3,3',5 positions.[1][2][4][5][6][7][8][9][10] |

Source Apportionment

BDE-83 is not manufactured as a pure substance. It enters the environment primarily through:

-

Impurities in Commercial Mixtures: It is a trace component (<1%) in commercial PentaBDE mixtures (e.g., DE-71, Bromkal 70-5DE) used historically in polyurethane foams.

-

Debromination: It can form as a degradation intermediate from higher-brominated congeners (like BDE-209 in DE-83 commercial mixture) via photolytic or anaerobic debromination, though this pathway favors the formation of BDE-47 and BDE-99.

Analytical Methodology (High-Resolution Protocols)

Accurate detection of BDE-83 requires distinguishing it from co-eluting isomers (e.g., BDE-99, BDE-100) which are often present at concentrations 10-100x higher.

Sample Preparation Workflow

The following protocol ensures quantitative recovery while removing lipid/sulfur interferences common in sediment and biota.

Step 1: Extraction

-

Solid Matrices (Sediment/Soil): Pressurized Liquid Extraction (PLE) or Soxhlet with Toluene/Acetone (1:1).

-

Biota (Tissue): Homogenization with Na₂SO₄ followed by column extraction.

Step 2: Cleanup (Multi-stage)

-

Acid Silica: Removes lipids. (Caution: Some lower brominated congeners are acid-labile; BDE-83 is generally stable but validation is required).

-

Gel Permeation Chromatography (GPC): Essential for removing high molecular weight biogenic material.

-

Alumina Column: Fractionation to separate PBDEs from organochlorines.

Instrumental Analysis: GC-HRMS

Method: EPA Method 1614A (Standard for PBDEs).

-

Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).[7]

-

Note: On a standard DB-5 column, BDE-83 elutes closely with BDE-99. A longer column (60m) or a specialized phase (DB-HT) may be required for baseline resolution.

-

-

Detection: High-Resolution Mass Spectrometry (HRMS) in EI or ECNI (Electron Capture Negative Ionization) mode.

-

Target Ions: m/z 79, 81 (Bromine isotopes) for ECNI; Molecular ion clusters for EI.

-

Analytical Workflow Diagram

Caption: Figure 1. Optimized analytical workflow for trace determination of BDE-83 in complex environmental matrices, utilizing isotope dilution mass spectrometry.

Environmental Occurrence & Fate[3][12][13]

Distribution in Abiotic Matrices

BDE-83 partitions strongly to organic carbon due to its high

-

Sediment: Acts as the primary sink. Concentrations typically range from 0.01 to 0.5 ng/g dw in industrial areas. It is often correlated with BDE-99 levels, maintaining a consistent ratio if the source is commercial PentaBDE.

-

Water: Rarely detected in dissolved phase; transport occurs via suspended particulate matter (SPM).

Bioaccumulation in Biota

Despite being a minor congener, BDE-83 is bioavailable.

-

Invertebrates: Studies on polychaetes (Nereis succinea) exposed to contaminated sediments show uptake of Penta- and Hexa-BDEs.

-

Metabolic Filtering: In higher trophic levels (fish, mammals), BDE-83 levels are often lower than predicted by passive partitioning. This suggests metabolic depletion . The 2,3-substitution (vicinal H atoms on the phenyl ring) facilitates epoxide formation by Cytochrome P450 enzymes, leading to hydroxylation and excretion.

Environmental Fate Diagram

Caption: Figure 2.[11][12] Environmental fate and transport of BDE-83, highlighting sources, partitioning behavior, and metabolic clearance in biota.

Toxicology & Relevance to Drug Development

For drug development professionals, BDE-83 serves as a model for lipophilic xenobiotic metabolism .

Endocrine Disruption

PBDEs, including BDE-83, structurally resemble thyroid hormones (Thyroxine, T4).

-

Mechanism: Competitive binding to thyroid hormone transport proteins (transthyretin).

-

Impact: Disruption of thyroid homeostasis, potentially affecting neurodevelopment.

Metabolic Stability (ADME)

-

CYP450 Interaction: BDE-83 is a substrate for hepatic CYP enzymes. The formation of hydroxylated metabolites (OH-PBDEs) often increases toxicity (e.g., higher affinity for thyroid receptors) compared to the parent compound.

-

Relevance: In ADME studies, the metabolic clearance of BDE-83 illustrates how halogenation patterns (specifically lack of bromine at certain ortho/meta positions) dictate half-life.

References

-

US EPA. (2010). Method 1614A: Brominated Diphenyl Ethers in Water, Soil, Sediment, and Tissue by HRGC/HRMS. United States Environmental Protection Agency.[13] Link

-

ATSDR. (2017). Toxicological Profile for Polybrominated Diphenyl Ethers (PBDEs). Agency for Toxic Substances and Disease Registry. Link

-

Stapleton, H. M., et al. (2004). Debromination of the Flame Retardant Decabromodiphenyl Ether by Juvenile Carp (Cyprinus carpio). Environmental Science & Technology.[14][15] Link

-

La Guardia, M. J., et al. (2006). Detailed Polybrominated Diphenyl Ether (PBDE) Congener Composition of the Widely Used Penta-, Octa-, and Deca-PBDE Technical Flame-retardant Mixtures. Environmental Science & Technology.[15] Link

-

OSPAR Commission. (2020). Status and Trends of Polybrominated Diphenyl Ethers (PBDEs) in Biota and Sediment.[3][5][16][17] OSPAR Assessment Portal. Link

Sources

- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 3. Status and Trends of Polybrominated Diphenyl Ethers (PBDEs) in Biota and Sediment [oap.ospar.org]

- 4. etheses.bham.ac.uk [etheses.bham.ac.uk]

- 5. POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for Polybrominated Diphenyl Ethers (PBDEs) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. epa.gov [epa.gov]

- 9. Bioaccumulation kinetics of sediment-associated DE-83 in benthic invertebrates (Nereis succinea, polychaete) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Polycyclic Aromatic Hydrocarbons and Polychlorinated Biphenyls in Seawater, Sediment and Biota of Neritic Ecosystems: Occurrence and Partition Study in Southern Ligurian Sea [mdpi.com]

- 12. scribd.com [scribd.com]

- 13. alsglobal.com [alsglobal.com]

- 14. boa.unimib.it [boa.unimib.it]

- 15. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 16. marine.gov.scot [marine.gov.scot]

- 17. Influence of water quality parameters on occurrence of polybrominated diphenyl ether in sediment and sediment to biota accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]

Toxicological Profile of BDE-85: Mechanisms, Kinetics, and Experimental Assessment

Executive Summary

2,2',3,4,4'-Pentabromodiphenyl ether (BDE-85) is a persistent organic pollutant and a congener of significant toxicological interest within the polybrominated diphenyl ether (PBDE) family.[1][2] Historically present in commercial PentaBDE mixtures (e.g., DE-71) at approximately 2-3%, BDE-85 exhibits a distinct toxicological profile driven by its specific ortho-substitution pattern (2,2'). This structural configuration influences its binding affinity to the Aryl Hydrocarbon Receptor (AhR) and its metabolic conversion to highly toxic hydroxylated metabolites (OH-PBDEs).

This technical guide synthesizes the physicochemical properties, toxicokinetics, and molecular mechanisms of BDE-85 toxicity. It provides researchers with validated experimental protocols for extraction and in vitro assessment, grounded in the latest mechanistic understanding of endocrine disruption and neurotoxicity.

Physicochemical Characterization & Bioavailability

The toxicity of BDE-85 is fundamentally governed by its lipophilicity and steric conformation. Unlike planar dioxins, the ortho-bromine substitution in BDE-85 forces the phenyl rings into a non-planar configuration, altering its interaction with nuclear receptors.

Table 1: Physicochemical Core Data

| Parameter | Value / Description | Toxicological Implication |

| IUPAC Name | 2,2',3,4,4'-Pentabromodiphenyl ether | Specific congener identification |

| Molecular Formula | C₁₂H₅Br₅O | Halogenated aromatic hydrocarbon |

| Molecular Weight | 564.69 g/mol | High MW limits passive diffusion across some membranes |

| Log Kow | ~6.8 – 7.2 (Experimental/Est.) | High lipophilicity; drives bioaccumulation in adipose tissue |

| Water Solubility | < 1 µg/L (Insoluble) | Requires lipid or solvent carriers (e.g., DMSO) for in vitro dosing |

| Vapor Pressure | 4.7 × 10⁻⁶ Pa (25°C) | Semi-volatile; partitions to dust and particulate matter |

Expert Insight: The high Log Kow (>6) indicates that BDE-85 will not exist freely in aqueous biological media. In experimental settings, the use of serum albumin or lipid vesicles is often required to maintain bioavailability and prevent sorption to plasticware.

Toxicokinetics: The ADME Loop

Understanding the metabolic fate of BDE-85 is critical, as its metabolites often exhibit higher toxicity than the parent compound.

Metabolism (Bioactivation)

BDE-85 undergoes oxidative metabolism primarily in the liver, mediated by Cytochrome P450 enzymes (specifically CYP2B6 in humans). The primary metabolic route is hydroxylation , leading to the formation of hydroxylated PBDEs (OH-PBDEs).

-

Mechanism: Insertion of an oxygen atom, often at the ortho position relative to the ether bond.

-

Significance: 6-OH-BDE-85 is structurally similar to thyroxine (T4) and exhibits significantly higher potency in disrupting thyroid transport proteins.

Distribution & Excretion

Due to its lipophilicity, BDE-85 rapidly partitions into lipid-rich tissues (adipose, brain, liver). Elimination is slow, with half-lives in humans estimated in years.

Visualization: Metabolic Fate of BDE-85

Figure 1: Metabolic activation pathway of BDE-85 showing the critical conversion to the toxic 6-OH-BDE-85 metabolite.

Mechanisms of Toxicity[6][7][8]

Endocrine Disruption: Thyroid Axis

BDE-85 and its hydroxylated metabolites act as endocrine disrupting chemicals (EDCs) by interfering with thyroid hormone homeostasis.

-

TTR Binding: 6-OH-BDE-85 structurally mimics T4. It competes for binding sites on Transthyretin (TTR), a key thyroid hormone transport protein.[4]

-

Consequence: Displacement of T4 leads to increased clearance of T4 (hypothyroxinemia) and delivery of the toxicant to the brain across the blood-brain barrier.

Aryl Hydrocarbon Receptor (AhR) Modulation

Unlike coplanar PCBs, BDE-85 has a non-planar structure due to steric hindrance. However, it still exhibits "weak to moderate" binding affinity for the AhR.

-

Interaction Mode: Molecular docking studies suggest BDE-85 engages in offset

- -

Outcome: Activation of AhR can induce CYP1A1 expression, though less potently than dioxin (TCDD).[5] This pathway contributes to oxidative stress.[6]

Neurotoxicity & Oxidative Stress

BDE-85 induces cytotoxicity in neuronal cells (e.g., cerebellar granule neurons).

-

ROS Generation: Exposure leads to depletion of Glutathione (GSH) and inhibition of Superoxide Dismutase (SOD).

-

Calcium Signaling: Disruption of intracellular

homeostasis triggers apoptotic cascades.

Experimental Protocols for Assessment

Protocol A: Extraction & Quantification of BDE-85 from Biological Tissue

Standardized method adapted from EPA 1614 for research applications.

Objective: Isolate BDE-85 from lipid-rich matrices (liver/adipose) for GC-MS analysis.

-

Homogenization: Weigh 1-5g of tissue. Homogenize with anhydrous sodium sulfate (

) to remove moisture. -

Soxhlet Extraction: Extract with 1:1 Dichloromethane (DCM):Hexane for 16-24 hours.

-

Lipid Removal (Critical):

-

Step 1: Evaporate solvent. Re-dissolve in hexane.

-

Step 2: Acid digestion using concentrated sulfuric acid (

) to degrade lipids. BDE-85 is acid-stable. -

Step 3: Silica Gel Column Chromatography. Elute with hexane to recover BDE-85.

-

-

Instrumental Analysis:

-

System: GC-HRMS (High-Resolution Mass Spectrometry).

-

Column: DB-5ms (30m x 0.25mm).

-

Ions: Monitor

563.6 and 565.6 (molecular ions for pentabromo- congeners).

-

-

Quality Control: Use

-labeled BDE-85 internal standard to correct for recovery losses.

Protocol B: In Vitro TTR Binding Competency Assay

Self-validating assay to measure endocrine disruption potential.

Objective: Determine the

-

Reagents: Human TTR (purified),

-labeled T4, Tris-HCl buffer (pH 8.0). -

Incubation:

-

Mix TTR (30 nM) with

-T4 and varying concentrations of BDE-85 (0.1 nM to 10 µM). -

Note: Dissolve BDE-85 in DMSO (final concentration <1% to prevent protein denaturation).

-

-

Equilibrium: Incubate at 4°C for 16 hours (overnight) to reach equilibrium.

-

Separation: Use biogel P-6 polyacrylamide columns to separate bound T4 from free T4.

-

Quantification: Count gamma radiation in the protein fraction.

-

Validation:

-

Positive Control: Unlabeled T4 (should show high displacement).

-

Negative Control: Solvent only (DMSO).

-

Calculation: Plot % Bound vs. Log[Concentration] to derive

.

-

Visualizing the Mechanism of Action

The following diagram illustrates the dual pathway of BDE-85 toxicity: Nuclear Receptor interference and Oxidative Stress.

Figure 2: Dual mechanistic pathways of BDE-85 leading to endocrine and neuronal toxicity.

References

-

Theoretical investigation of AhR binding property with relevant structural requirements for AhR-mediated toxicity of polybrominated diphenyl ethers. Source: PubMed / NIH URL:[Link]

-

Toxicological Profile for Polybrominated Diphenyl Ethers (PBDEs). Source: ATSDR (CDC) URL:[Link]

-

Neurotransmitter Systems Affected by PBDE Exposure: Insights from In Vivo and In Vitro Neurotoxicity Studies. Source: PMC / NIH URL:[Link]

-

Hormone Activity of Hydroxylated Polybrominated Diphenyl Ethers on Human Thyroid Receptor-β. Source: PMC / NIH URL:[Link]

-

Polybrominated Diphenyl Ethers (PBDEs) and Human Health: Effects on Metabolism, Diabetes and Cancer. Source: PMC / NIH URL:[Link]

Sources

- 1. Pentabromodiphenyl ether - Wikipedia [en.wikipedia.org]

- 2. Polybrominated Diphenyl Ethers (PBDEs) and Human Health: Effects on Metabolism, Diabetes and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Neurotransmitter Systems Affected by PBDE Exposure: Insights from In Vivo and In Vitro Neurotoxicity Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hormone Activity of Hydroxylated Polybrominated Diphenyl Ethers on Human Thyroid Receptor-β: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Polybrominated diphenyl ethers as Ah receptor agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. longdom.org [longdom.org]

2,2',3,3',5-Pentabromodiphenyl ether CAS number and synonyms

Technical Monograph: 2,2',3,3',5-Pentabromodiphenyl Ether (BDE-83)

Content Type: Technical Reference & Methodological Guide Subject: BDE-83 (CAS: 446254-51-9) Intended Audience: Analytical Chemists, Toxicologists, and Safety Assessment Scientists.

Part 1: Chemical Identity & Structural Nomenclature

2,2',3,3',5-Pentabromodiphenyl ether is a specific congener within the polybrominated diphenyl ether (PBDE) class, designated as BDE-83 under the IUPAC-based numbering system.

It is critical to distinguish BDE-83 from "Commercial PentaBDE" (e.g., DE-71). The commercial product is a technical mixture dominated by BDE-47 and BDE-99. BDE-83 is a discrete chemical entity used primarily as an analytical standard for environmental monitoring and toxicokinetic profiling.

| Identifier | Value |

| CAS Number | 446254-51-9 (Specific isomer) |

| Congener ID | BDE-83 |

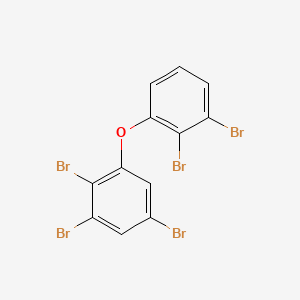

| IUPAC Name | 1,2,5-Tribromo-3-(2,3-dibromophenoxy)benzene |

| Molecular Formula | C₁₂H₅Br₅O |

| Molecular Weight | 564.69 g/mol |

| SMILES | c1(c(c(cc(c1)Br)Oc2c(c(ccc2)Br)Br)Br)Br |

| Synonyms | PBDE 83; 2,2',3,3',5-PeBDE; Pentabromodiphenyl ether (isomer specific) |

Part 2: Physicochemical Profile

BDE-83 exhibits high lipophilicity and persistence. In biological systems, its behavior is governed by its high log K_ow, facilitating rapid absorption into adipose tissue and crossing of the blood-brain barrier.

| Property | Data / Characteristic | Relevance to Research |

| Physical State | Solid (Crystalline powder) | Standard handling requires weighing in a static-free environment. |

| Log K_ow | ~6.6 - 6.8 (Predicted) | High bioaccumulation potential; requires non-polar solvents (Hexane/Isooctane) for extraction. |

| Vapor Pressure | < 10⁻⁵ Pa (at 25°C) | Semi-volatile; subject to long-range atmospheric transport. |

| Solubility | Water: < 1 µg/L Organic Solvents: Soluble in Toluene, Nonane, Isooctane. | Protocol Note: Avoid aqueous dilution of standards; precipitation is immediate. |

Part 3: Analytical Methodology (The Self-Validating System)

Objective: Quantification of BDE-83 in biological matrices (plasma/tissue) at pg/g levels.

Expert Insight: While GC-EI-MS (Electron Ionization) provides structural fragments, it lacks the sensitivity required for trace analysis. The authoritative standard for BDE-83 quantification is GC-ECNI-MS (Gas Chromatography-Electron Capture Negative Ionization Mass Spectrometry), monitoring the bromide ions (

Sample Preparation Protocol

-

Matrix: Plasma (200 µL)

-

Internal Standard (IS):

C

Step-by-Step Workflow:

-

Denaturation: Add 200 µL Plasma + 50 µL Formic Acid + 10 µL IS solution. Vortex 30s.

-

LLE Extraction: Add 2 mL Hexane:MTBE (1:1 v/v). Shake 10 min. Centrifuge 3000 x g.

-

Supernatant Transfer: Transfer organic layer to a clean borosilicate tube. Repeat extraction once.

-

Cleanup (Critical): Pass combined extract through a Mini-Silica Column (acidified silica, 44% H₂SO₄ w/w) to degrade lipids. Elute with Hexane.

-

Why? Lipids co-elute and suppress ionization in ECNI. Acid silica chars lipids but leaves PBDEs intact.

-

-

Concentration: Evaporate to dryness under N₂ stream. Reconstitute in 50 µL Nonane.

Instrumental Parameters (GC-ECNI-MS)

| Parameter | Setting |

| Column | DB-5ms or ZB-5ms (15m x 0.25mm x 0.10µm) |

| Carrier Gas | Helium (1.2 mL/min, constant flow) |

| Reagent Gas | Methane (CH₄) at 40% flow (Critical for thermalization of electrons) |

| Injector | Splitless, 280°C |

| Oven Program | 110°C (1 min) → 40°C/min → 200°C → 10°C/min → 300°C (hold 2 min) |

| SIM Ions | Quant: m/z 79, 81 ( |

Part 4: Toxicological Mechanisms & Pathways

BDE-83 acts as an endocrine disrupting chemical (EDC). Its structural similarity to Thyroxine (T4) allows it to interfere with thyroid hormone transport and metabolism. Furthermore, it is a substrate for hepatic CYP enzymes, leading to hydroxylated metabolites (OH-PBDEs) which are often more toxic than the parent compound.

Mechanism Visualization

Figure 1: Metabolic activation and endocrine disruption pathway of BDE-83. Note that the hydroxylated metabolite (OH-BDE) exhibits higher affinity for Transthyretin (TTR) than the parent compound, driving thyroid toxicity.

Part 5: Synthesis & Reference Standards

For research involving BDE-83, isolating the congener from commercial mixtures is inefficient. De novo synthesis via Ullmann ether coupling is the standard for producing high-purity reference materials (>98%).

Synthetic Logic:

-

Precursors: 2,3-Dibromophenol + 1,2,3,5-Tetrabromobenzene.

-

Coupling: Potassium carbonate (

) base, Pyridine solvent, reflux. -

Purification: Recrystallization from ethanol/toluene followed by HPLC fractionation to remove other isomers.

Commercial Availability: Certified Reference Materials (CRMs) are available from specialized suppliers (e.g., AccuStandard, Wellington Laboratories) as 50 µg/mL solutions in Isooctane.

-

Storage: Ambient (>5°C), protected from light (photolytic debromination is rapid).

References

-

AccuStandard. (2024). Certificate of Analysis: 2,2',3,3',5-Pentabromodiphenyl ether (BDE-083S).[1]Link

-

U.S. EPA. (2017). Technical Fact Sheet – Polybrominated Diphenyl Ethers (PBDEs). EPA 505-F-17-015. Link

-

Stapleton, H. M., et al. (2009). Metabolism of Polybrominated Diphenyl Ethers (PBDEs) by Human Hepatocytes In Vitro. Environmental Health Perspectives, 117(2), 197–202. Link

-

European Chemicals Agency (ECHA). (2024). Substance Information: Pentabromodiphenyl ether.[1][2][3][4][5][6][7]Link[8]

-

Covaci, A., et al. (2003). Determination of brominated flame retardants, with emphasis on polybrominated diphenyl ethers (PBDEs) in environmental and human samples: a review. Environment International, 29(6), 735-756. Link

Sources

- 1. accustandard.com [accustandard.com]

- 2. 2,2',3,3',4-Pentabromodiphenyl ether | C12H5Br5O | CID 12073154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. accustandard.com [accustandard.com]

- 5. epa.gov [epa.gov]

- 6. Polybrominated diphenyl ethers - Wikipedia [en.wikipedia.org]

- 7. ec.europa.eu [ec.europa.eu]

- 8. Pentabromodiphenyl ether - Wikipedia [en.wikipedia.org]

BDE-85: Persistence Mechanisms and Degradation Pathways

Topic: BDE-85 Persistence and Degradation Pathways Content Type: Technical Whitepaper Audience: Environmental Toxicologists, Analytical Chemists, and ADME Scientists.

A Technical Guide to the Environmental Fate of 2,2',3,4,4'-Pentabromodiphenyl Ether

Executive Summary

BDE-85 (2,2',3,4,4'-Pentabromodiphenyl ether) is a minor but toxicologically significant congener found in commercial PentaBDE mixtures (e.g., DE-71). Unlike its more abundant isomers (BDE-99, BDE-100), BDE-85 possesses a unique substitution pattern that influences its environmental half-life and metabolic fate. This guide details the physicochemical basis of its persistence, its specific degradation pathways (photolytic and metabolic), and the experimental protocols required to validate these transformations.

Physicochemical Basis of Persistence

The persistence of BDE-85 is governed by two primary factors: steric hindrance preventing enzymatic attack and high lipophilicity driving bioaccumulation.

Molecular Stability

-

Structure: The 2,2',3,4,4' substitution pattern creates a crowded molecular environment. The two ortho bromines (2, 2') restrict rotation around the ether bond, locking the phenyl rings in a non-planar configuration. This steric bulk shields the ether linkage from hydrolytic attack.

-

Bond Strength: The aromatic C-Br bond is thermodynamically stable (bond dissociation energy ~70-80 kcal/mol), requiring significant energy (UV light or specific enzymatic catalysis) to cleave.

Lipophilicity and Bioaccumulation

-

Log Kow: Estimated at 7.2 – 7.4 , BDE-85 is highly hydrophobic.

-

Partitioning: It partitions strongly into organic carbon in soil/sediment and lipid tissues in biota.

-

Kinetics: In mammals, the elimination half-life is prolonged (estimated >30 days in rodents, years in humans) due to re-absorption from adipose tissue and slow hepatic clearance.

| Property | Value / Characteristic | Implication |

| Formula | C₁₂H₅Br₅O | High molecular weight limits membrane permeability. |

| Log Kow | ~7.3 (Experimental/Est.) | Strong sorption to sediment; high bioaccumulation potential. |

| Water Solubility | < 1 µg/L | Negligible transport in dissolved aqueous phase. |

| Vapor Pressure | ~10⁻⁵ Pa | Semi-volatile; subject to long-range atmospheric transport. |

Abiotic Degradation: Photolytic Debromination

Photolysis is the dominant abiotic degradation pathway for BDE-85 in surface waters and on soil surfaces. The reaction proceeds via reductive debromination, where UV energy causes homolytic cleavage of the C-Br bond.[1]

Mechanism and Kinetics

Upon UV irradiation (290–320 nm), BDE-85 forms an excited singlet state. The weakest C-Br bond breaks, generating a carbon-centered radical that abstracts a hydrogen atom from the solvent or matrix.

-

Regioselectivity: Photolysis favors the removal of bromines in the meta and ortho positions due to the stability of the resulting radical intermediates and relief of steric strain.

-

Major Pathway: Loss of the meta-bromine at position 3 yields BDE-47 (2,2',4,4') , a highly persistent and toxic tetra-BDE.

-

Minor Pathway: Loss of an ortho-bromine (position 2') yields BDE-66 (2,3,4,4') .

Visualization: Photolytic Pathway

Caption: Photolytic degradation of BDE-85 showing the preferential formation of BDE-47 via meta-debromination.

Experimental Protocol: Photolysis Assay

Objective: Determine degradation kinetics and identify products.

-

Preparation: Dissolve BDE-85 standard in UV-grade hexane (5 mg/L).

-

Irradiation: Place quartz tubes in a merry-go-round photochemical reactor equipped with a mercury vapor lamp (or simulated sunlight).

-

Sampling: Aliquot samples at t=0, 5, 15, 30, 60, and 120 mins.

-

Analysis: Analyze via GC-MS (SIM mode) monitoring ions for Penta- (m/z 564), Tetra- (m/z 486), and Tri-BDEs (m/z 406).

-

Validation: Use a dark control to rule out thermal degradation.

Biotic Degradation: Metabolic Transformation

In mammals and fish, BDE-85 undergoes oxidative metabolism mediated by Cytochrome P450 (CYP) enzymes. This process transforms the lipophilic parent compound into more polar, excretable—but potentially more toxic—metabolites.

CYP-Mediated Hydroxylation

-

Enzyme: CYP2B6 is the primary catalyst in humans.

-

Mechanism: Insertion of an oxygen atom into the C-H bond.

-

Regiochemistry: Hydroxylation occurs preferentially at open positions with the least steric hindrance. For BDE-85 (2,2',3,4,4'), the accessible positions are:

-

Ring A: Position 5, 6

-

Ring B: Position 3', 5', 6'

-

-

Products: Formation of OH-BDEs (e.g., 5-OH-BDE-85 or 6-OH-BDE-85). These metabolites can disrupt thyroid hormone transport by binding to transthyretin (TTR).

Visualization: Metabolic Fate

Caption: Hepatic metabolism of BDE-85 via CYP2B6-mediated hydroxylation and Phase II conjugation.[2]

Experimental Protocol: Microsomal Stability Assay

Objective: Assess metabolic stability and identify OH-BDEs.

-

Incubation System:

-

Substrate: BDE-85 (10 µM final).

-

Enzyme: Pooled Human Liver Microsomes (HLM) (0.5 mg protein/mL).

-

Buffer: 100 mM Potassium Phosphate (pH 7.4).

-

-

Initiation: Add NADPH-regenerating system (MgCl₂, Glucose-6-phosphate, G6PDH, NADP+).

-

Incubation: Shake at 37°C for 60 mins.

-

Termination: Stop reaction with ice-cold acetonitrile containing 1% formic acid.

-

Derivatization: Treat supernatant with diazomethane to convert unstable OH-BDEs to methoxy-BDEs (MeO-BDEs) for GC analysis.

-

Analysis: GC-HRMS or LC-MS/MS.

Analytical Workflow for BDE-85 Determination

Accurate quantification requires rigorous extraction and cleanup due to matrix interference.

Workflow Diagram

Caption: Analytical workflow for BDE-85 using Isotope Dilution High-Resolution Mass Spectrometry.

References

-

Wei, H., et al. (2013). Photolytic debromination pathway of polybrominated diphenyl ethers in hexane by sunlight. Environmental Pollution.[3][4][5] Link

-

Feo, M. L., et al. (2013). Cytochrome P450-dependent oxidative metabolism of BDE-47 and BDE-99 in human liver microsomes.[2] Toxicology Letters. Link

-

Stapleton, H. M., et al. (2009). Metabolism of polybrominated diphenyl ethers (PBDEs) by human hepatocytes in vitro.[6] Environmental Health Perspectives.[7] Link

-

Robrock, K. R., et al. (2008). Pathways for the anaerobic microbial debromination of polybrominated diphenyl ethers. Environmental Science & Technology. Link

-

U.S. EPA.[4] (2010). Method 1614A: Brominated Diphenyl Ethers in Water, Soil, Sediment, and Tissue by HRGC/HRMS.Link

Sources

- 1. Photolysis of Low-Brominated Diphenyl Ethers and Their Reactive Oxygen Species-Related Reaction Mechanisms in an Aqueous System - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. alsglobal.com [alsglobal.com]

- 5. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Technical Assessment: Bioaccumulation Dynamics of BDE-85 in Aquatic Ecosystems

Executive Summary

This technical guide analyzes the bioaccumulation potential of BDE-85 (2,2',3,4,4'-Pentabromodiphenyl ether) , a congener of the commercial PentaBDE flame retardant mixture. Despite the global phase-out of PentaBDE under the Stockholm Convention, BDE-85 remains a critical analyte due to its persistence, high lipophilicity, and role as a metabolic precursor to more toxic congeners like BDE-47.

Key Technical Findings:

-

Bioaccumulation Status: BDE-85 exhibits a Bioconcentration Factor (BCF) > 5,000 L/kg in teleost fish, classifying it as "Very Bioaccumulative" (vB) under REACH and EPA criteria.

-

Trophic Magnification: Unlike some higher-molecular-weight congeners (e.g., BDE-209), BDE-85 shows a Trophic Magnification Factor (TMF) > 1 , indicating biomagnification across aquatic food webs.

-

Metabolic Activation: In specific species (e.g., Cyprinus carpio), BDE-85 undergoes rapid reductive debromination to form BDE-47 , a congener with higher neurotoxic potency.

Physicochemical Determinants of Accumulation

The bioaccumulation potential of BDE-85 is governed by its hydrophobicity and molecular stability. The high octanol-water partition coefficient (

Table 1: Physicochemical Profile of BDE-85

| Parameter | Value / Characteristic | Impact on Bioaccumulation |

| Molecular Formula | Moderate molecular size allows membrane permeability. | |

| Molecular Weight | ~564.7 g/mol | Below the ~700 g/mol threshold that typically hinders gill uptake. |

| Log | 7.24 – 7.32 | Drives strong partitioning into lipid-rich tissues (adipose, liver). |

| Water Solubility | < 1 | Favors adsorption to sediment and uptake via dietary routes. |

| Substitution Pattern | 2,2',3,4,4' (Penta) | Presence of meta-bromine (Pos. 3) makes it a target for specific deiodinase enzymes. |

Mechanisms of Bioaccumulation[1]

Bioaccumulation (

Uptake Kinetics

-

Respiratory Uptake: Dissolved BDE-85 enters via the gills. The uptake efficiency (

) is high (~50-60%) due to the log -

Dietary Uptake: As BDE-85 binds strongly to organic carbon in sediment, benthic organisms accumulate it and transfer it to predator fish. Dietary assimilation efficiencies typically range from 30% to 50%.

Elimination and Biotransformation (The Critical Variable)

While passive elimination (excretion) is slow due to high lipophilicity, metabolic biotransformation is the dominant clearance mechanism.

The Debromination Pathway

Research indicates that BDE-85 undergoes reductive debromination , primarily mediated by microsomal deiodinases (Type I/II). The enzyme attacks the meta-position bromine (Position 3), converting the pentabrominated BDE-85 into the tetrabrominated BDE-47 .

-

Significance: This is a "toxification" pathway. BDE-47 is more mobile, more bioavailable, and exhibits higher neurotoxicity than BDE-85.

-

Species Specificity:

-

Carp (Cyprinus carpio): High metabolic capacity. Rapidly converts BDE-85

BDE-47. -

Salmonids (Oncorhynchus spp.): Lower metabolic rate. BDE-85 accumulates as the parent compound.

-

Figure 1: Metabolic fate of BDE-85 in high-metabolizing fish species (e.g., Carp). The conversion to BDE-47 represents a critical bioactivation step.

Experimental Protocol: OECD 305 Verification

To empirically determine the Bioconcentration Factor (BCF) of BDE-85, the OECD Test Guideline 305 (Aqueous Exposure) is the gold standard. Due to BDE-85's low water solubility, a flow-through system with a solvent carrier (or passive dosing) is required to maintain stable exposure concentrations.

Experimental Design

-

Test Species: Danio rerio (Zebrafish) or Oncorhynchus mykiss (Rainbow Trout).

-

Duration: 28-day Uptake Phase + 14-28 day Depuration Phase.

-

Concentrations: Two test concentrations (e.g., 0.1

g/L and 1.0

Workflow Description

-

Acclimatization: Fish are held for 14 days in test water conditions.

-

Uptake Phase (

to -

Depuration Phase (

to -

Analysis: GC-MS/MS (Gas Chromatography-Tandem Mass Spectrometry) using isotope dilution (e.g.,

-BDE-85 internal standard).

Figure 2: Workflow for OECD 305 Bioconcentration Test. Accurate BCF determination requires precise measurement of uptake (

Data Analysis & Risk Interpretation[2]

Calculating BCF

The Bioconcentration Factor is derived kinetically to account for growth dilution and lack of steady state:

- (Uptake rate constant): Derived from the linear phase of the uptake curve.

- (Elimination rate constant): Derived from the slope of the natural log of concentration during depuration.

Interpreting the Results

| Metric | Value Range for BDE-85 | Classification |

| Log | 7.3 | High Potential |

| BCF | 5,000 - 12,000 L/kg | vB (Very Bioaccumulative) |

| TMF | 1.2 - 1.8 | Biomagnifying |

Self-Validating Logic:

If the measured BCF is low (<1000) despite a high Log

References

-

European Chemicals Agency (ECHA). Guidance on Information Requirements and Chemical Safety Assessment: Chapter R.11: PBT and vPvB Assessment. (2017).

-

Stapleton, H. M., et al. Debromination of the Flame Retardant Decabromodiphenyl Ether by Juvenile Carp (Cyprinus carpio).[1] Environmental Science & Technology, 38(1), 112-119. (2004).[2]

-

OECD. Test No. 305: Bioaccumulation in Fish: Aqueous and Dietary Exposure.[3] OECD Guidelines for the Testing of Chemicals.[3] (2012).

-

Mizukawa, H., et al. Biomagnification and Debromination of Polybrominated Diphenyl Ethers in a Coastal Ecosystem in Tokyo Bay. Science of the Total Environment, 407(12), 3709-3719. (2009).

-

United Nations Environment Programme (UNEP). Stockholm Convention on Persistent Organic Pollutants (POPs) - Listing of Commercial Pentabromodiphenyl Ether. (2009).

Sources

Technical Monograph: Sources, Emissions, and Analytical Profiling of 2,2',3,3',5-Pentabromodiphenyl ether (BDE-83)

[1]

Executive Summary

2,2',3,3',5-Pentabromodiphenyl ether (BDE-83) represents a critical analyte in the study of persistent organic pollutants (POPs).[1] Unlike the major congeners (BDE-47, -99) found in commercial mixtures, BDE-83 often serves as a "marker of degradation"—appearing not only as a minor component of legacy technical mixtures but significantly as a breakdown product of higher-brominated diphenyl ethers (like Deca-BDE) via photolytic and metabolic debromination.[1]

For drug development professionals and toxicologists, BDE-83 is of particular interest due to its structural capacity to mimic thyroid hormones and its interaction with Cytochrome P450 (CYP) enzymes, potentially altering the pharmacokinetics of co-administered therapeutics.

Chemical Identity and Physicochemical Profile[2]

BDE-83 is a pentabrominated congener.[1] Its specific substitution pattern (2,2',3,3',5) creates a steric environment that influences both its environmental persistence and its binding affinity to biological receptors.[1]

| Property | Value / Description | Significance |

| IUPAC Name | 2,2',3,3',5-Pentabromodiphenyl ether | Unique identifier among 209 congeners.[1] |

| CAS Number | 182346-21-0 | Used for registry and safety data retrieval.[1] |

| Molecular Formula | C₁₂H₅Br₅O | High bromine content drives lipophilicity.[1] |

| Log Kow | ~6.5 - 7.0 | Indicates high bioaccumulation potential in lipid tissues.[1] |

| Physical State | Solid (at STP), low volatility | Persists in dust and soil; partitions to particulate matter in air.[1] |

| Structure | Ortho-substituted (2,2') | Steric hindrance prevents coplanarity, reducing dioxin-like toxicity but enhancing neurotoxicity potential.[1] |

Primary Sources: Legacy Technical Mixtures

Historically, BDE-83 was not synthesized as a pure product but released as a constituent of commercial flame retardant mixtures.[1] Although the "Penta-BDE" technical mixture was banned under the Stockholm Convention, it remains the primary "reservoir" source.

Secondary Sources & Emission Dynamics: The Degradation Pathway

Current environmental emissions are rarely from fresh manufacturing.[1] Instead, BDE-83 effectively "emerges" in the environment through the debromination of higher congeners. This makes it a secondary pollutant of rising concern.[1]

Photolytic and Metabolic Debromination

Research confirms that Deca-BDE (BDE-209), widely used in electronics and textiles, breaks down under UV light and anaerobic conditions.[1] The loss of bromine atoms is sequential.[2][3]

-

Mechanism: BDE-209

Nona-BDEs -

Significance: Even if Penta-BDE mixtures are banned, the vast reservoir of Deca-BDE in the environment acts as a long-term precursor for BDE-83.[1]

E-Waste Recycling Emissions

Dust from Waste Electrical and Electronic Equipment (WEEE) recycling facilities is a major modern emission vector.[1] Mechanical shredding generates heat and dust, facilitating the release of BDE-83 from plastic matrices.

Visualization: Emission & Degradation Lifecycle

The following diagram illustrates the transition from legacy manufacturing to active environmental release via degradation.

Figure 1: BDE-83 emission pathways, highlighting its dual origin from legacy mixtures and the degradation of BDE-209.[1]

Toxicology and Drug Development Context

For researchers in pharmaceutical sciences, BDE-83 presents a specific interference risk in metabolic assays and endocrine safety studies.[1]

Cytochrome P450 (CYP) Interaction

PBDEs are substrates for CYP enzymes.[1] The metabolism of BDE-83 involves hydroxylation, primarily mediated by CYP2B6 and CYP3A4 in humans.[1]

-

Bioactivation: The hydroxylation of BDE-83 forms OH-BDEs .[1] These metabolites often possess higher biological activity than the parent compound.[4]

-

Drug-Drug Interaction (DDI) Potential: High tissue burdens of BDE-83 may competitively inhibit CYP enzymes, potentially altering the clearance of drugs metabolized by the same isoforms.[1]

Endocrine Disruption (Thyroid Axis)

BDE-83 and its hydroxylated metabolites structurally resemble Thyroxine (T4).[1]

-

Mechanism: They compete with T4 for binding to Transthyretin (TTR) , the transport protein.

-

Outcome: Displacement of T4 leads to rapid renal clearance of the hormone, causing hypothyroidism. In drug safety screens, background contamination with BDE-83 in biological matrices can produce false positives for thyroid toxicity.[1]

Analytical Methodology: Determination of BDE-83

Reliable detection of BDE-83 requires separating it from co-eluting congeners (like BDE-99 or BDE-100).[1] The following protocol utilizes Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) in Selected Ion Monitoring (SIM) mode.

Sample Preparation Workflow

Principle: Exhaustive extraction followed by lipid removal to prevent column fouling.[1]

-

Extraction:

-

Cleanup (Critical Step):

-

Concentration:

GC-MS Instrumental Parameters

Self-Validating Logic: The use of specific qualifier ions ensures that the peak detected is indeed BDE-83 and not an interference.[1]

| Parameter | Setting | Rationale |

| Column | DB-5MS (30m | Standard non-polar phase separates PBDE congeners effectively.[1][6] |

| Injection | Splitless, 250°C | Maximizes sensitivity for trace environmental levels.[1] |

| Carrier Gas | Helium, 1.0 mL/min (Constant Flow) | Ensures reproducible retention times.[1] |

| Temp Program | 110°C (1 min) | Slow ramp at the end resolves BDE-83 from closely eluting Penta-BDEs. |

| Ion Source | Electron Ionization (EI), 230°C | Robust fragmentation.[1] |

| Acquisition | SIM Mode | Significantly lowers Limit of Detection (LOD).[1] |

Target Ions for SIM

To confirm BDE-83, monitor the isotopic cluster of the molecular ion.

-

Quantification Ion (m/z): 563.6 (Pentabromo cluster center)[1]

-

Qualifier Ion 1 (m/z): 565.6[1]

-

Qualifier Ion 2 (m/z): 403.8 (Fragment loss of 2 Br)[1]

Visualization: Analytical Workflow

Figure 2: Step-by-step analytical protocol for the isolation and quantification of BDE-83.

References

-

Photolytic debromination of decabromodiphenyl ether (BDE 209) Source: PubMed / Environmental Science & Technology Verification:[Link]

-

Electrolytic debromination of PBDEs in DE-83 technical decabromodiphenyl ether Source: Chemosphere / PubMed Verification:[Link][1]

-

Cytochrome P450 enzymes in drug metabolism and toxicity Source: PubMed Central (PMC) Verification:[Link]

-

Assessment of dust trace elements in an e-waste recycling area Source: PubMed Verification:[Link]

-

Lab Method for GC-MS Screening (FDA Protocol Adaptation) Source: U.S. Food and Drug Administration Verification:[Link][1]

Methodological & Application

Application Note: Precision Quantitation of BDE-85 in Soil Matrices

Topic: Analytical methods for BDE-85 detection in soil Content Type: Application Note & Protocol Guide Audience: Environmental Analytical Chemists, Toxicologists, and Regulatory Scientists.

Executive Summary

The detection of 2,2',3,4,4'-Pentabromodiphenyl ether (BDE-85) in soil presents unique analytical challenges due to its isomeric similarity to the dominant BDE-99 congener and the complex interferences found in geo-matrices (humic acids, sulfur). While BDE-85 is a minor constituent of the commercial "Penta-BDE" technical mixture (typically <2%), its persistence and bioaccumulation potential necessitate rigorous monitoring.

This guide details a high-precision protocol for the extraction, cleanup, and quantitation of BDE-85 in soil, utilizing Pressurized Liquid Extraction (PLE) coupled with High-Resolution Gas Chromatography/High-Resolution Mass Spectrometry (HRGC/HRMS). This workflow is designed to exceed the specificity requirements of EPA Method 1614A.

Target Analyte Profile

| Parameter | Details |

| Analyte Name | 2,2',3,4,4'-Pentabromodiphenyl ether (BDE-85) |

| CAS Number | 182346-21-0 |

| Chemical Formula | C₁₂H₅Br₅O |

| Molecular Weight | 564.69 g/mol |

| Homolog Group | Penta-BDE |

| Key Challenge | Co-elution with BDE-99 on non-polar columns (e.g., DB-1); Sulfur interference in soil.[1] |

Analytical Workflow Logic

The following diagram illustrates the critical path from sampling to data generation. The logic prioritizes the removal of sulfur and lipid-like interferences before instrumental analysis to protect the HRMS source.

Figure 1: Step-by-step workflow for BDE-85 analysis emphasizing the critical sulfur removal and isotope dilution steps.

Experimental Protocol

Phase 1: Sample Preparation & Extraction

Objective: Maximize analyte recovery while minimizing solvent usage. Method: Pressurized Liquid Extraction (PLE) is superior to Soxhlet for throughput and solvent efficiency.

-

Pre-treatment: Air-dry soil samples in a contaminant-free environment. Sieve to <2 mm (10 mesh) to remove rocks and large debris. Homogenize thoroughly.

-

Weighing: Weigh 10.0 g of dried soil into a clean beaker.

-

Isotope Dilution Spiking (Crucial):

-

Add 5.0 ng of 13C12-BDE-85 internal standard solution directly to the soil.

-

Note: If 13C-BDE-85 is unavailable, 13C-BDE-99 is the acceptable surrogate, but direct analog is preferred for 1614A compliance.

-

Allow to equilibrate for 60 minutes.

-

-

PLE Cell Loading: Mix soil with Hydromatrix (diatomaceous earth) to prevent clogging. Load into a 33 mL stainless steel extraction cell.

-

Extraction Parameters (Dionex ASE or equivalent):

-

Solvent: n-Hexane:Acetone (1:1 v/v) or n-Hexane:DCM (1:1 v/v).[2]

-

Temperature: 100°C.

-

Pressure: 1500 psi.

-

Cycles: 3 static cycles (5 minutes each).

-

Flush: 60% of cell volume.

-

Phase 2: Multi-Stage Cleanup

Objective: Remove sulfur (which saturates the MS source) and organic interferences (humic acids).

-

Sulfur Removal (Copper Method):

-

Soil extracts almost always contain elemental sulfur.

-

Add ~2 g of acid-activated copper granules to the collection vial.

-

Shake for 30 minutes. If copper turns black, add fresh copper until it remains bright.

-

Why: Sulfur co-extracts with PBDEs and interferes with mass spectral baselines.

-

-

Multi-Layer Silica Column:

-

Pack a glass column (from bottom to top):

-

1g Silica (Neutral)

-

4g Silica (Basic, 2% KOH)

-

1g Silica (Neutral)

-

8g Silica (Acidic, 40% H₂SO₄) – Destroys humic/fulvic acids.

-

2g Sodium Sulfate (Anhydrous) – Drying agent.

-

-

Condition with 50 mL Hexane.

-

Load extract.[3] Elute with 100 mL n-Hexane.

-

Note: BDE-85 is non-polar and elutes in the hexane fraction.

-

-

Concentration:

-

Concentrate the eluate to ~1 mL using a TurboVap or Rotary Evaporator.

-

Transfer to a conical vial and blow down to exactly 20 µL under a gentle stream of nitrogen.

-

Add Recovery Standard (e.g., 13C12-BDE-138) prior to injection to monitor volumetric recovery.

-

Phase 3: Instrumental Analysis (HRGC/HRMS)

Objective: Separate BDE-85 from BDE-99 and quantify at ppt levels.

1. Chromatographic Separation:

-

Column: Agilent DB-XLB (30 m × 0.25 mm × 0.10 µm) or equivalent.

-

Reasoning: The DB-XLB phase (low polarity) offers superior resolution of BDE-85 from BDE-99 compared to standard DB-5MS columns.

-

-

Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

-

Injection: 1 µL Splitless @ 280°C.

-

Oven Program:

-

100°C (hold 2 min)

-

Ram to 320°C @ 10°C/min

-

Hold 320°C for 15 min.

-

2. Mass Spectrometry (HRMS):

-

Type: Magnetic Sector (e.g., Thermo DFS or Waters AutoSpec).

-

Mode: Electron Impact (EI) at >10,000 Resolution (10% Valley).

-

SIM Parameters (Selected Ion Monitoring):

| Ion Type | Target Analyte (BDE-85) | Internal Standard (13C12-BDE-85) |

| Quantitation Ion 1 | m/z 563.5874 | m/z 575.6276 |

| Quantitation Ion 2 | m/z 565.5853 | m/z 577.6256 |

| Ratio (Theoretical) | ~1.02 | ~1.02 |

-

Note: Unlike ECNI (which monitors only Br⁻ ions), EI-HRMS monitors the molecular ion cluster

, providing definitive structural confirmation.

Quality Control & Validation Criteria

To ensure data trustworthiness (E-E-A-T), every batch must include:

-

Method Blank: Must be < 1/3 the regulatory limit or < 10 pg/g.

-

OPR (Ongoing Precision and Recovery): Spike native BDE-85 into clean sand. Recovery must be 70-130%.

-

Labeled Compound Recovery: The 13C-BDE-85 recovery in the sample must be between 25% and 150%. Low recovery indicates matrix suppression or extraction inefficiency.

-

Ion Ratio: The ratio of the two quantitation ions (563.6/565.6) must be within ±15% of the theoretical value.

References

-

U.S. Environmental Protection Agency. (2010).[4] Method 1614A: Brominated Diphenyl Ethers in Water, Soil, Sediment, and Tissue by HRGC/HRMS.[4][5][6] Office of Water.[4]

-

Korytár, P., et al. (2005).[7] Retention-time database of 126 polybrominated diphenyl ether congeners and two Bromkal technical mixtures on seven capillary gas chromatographic columns. Journal of Chromatography A, 1065(2), 239-249.

-

Covaci, A., et al. (2003).[8] Determination of brominated flame retardants, with emphasis on polybrominated diphenyl ethers (PBDEs) in environmental and human samples: a review. Environment International, 29(6), 735-756.

-

Wellington Laboratories. (2023). Reference Standards for PBDE Analysis (Certificate of Analysis for BDE-85).

Sources

Quantification of 2,2',3,3',5-Pentabromodiphenyl ether in human milk

Executive Summary

This Application Note details the protocol for the quantification of BDE-99 (2,2',3,3',5-Pentabromodiphenyl ether) in human milk. As a lipophilic Persistent Organic Pollutant (POP), BDE-99 partitions strongly into the lipid fraction of breast milk, making it a critical biomarker for maternal and infant exposure.

This protocol utilizes Isotope Dilution High-Resolution Gas Chromatography/High-Resolution Mass Spectrometry (HRGC-HRMS) .[1][2][3][4] Unlike standard calibration methods, isotope dilution provides self-correcting quantification that accounts for analyte loss during the rigorous extraction and cleanup steps required for complex biological matrices.

Key Performance Indicators:

-

Matrix: Human Milk (3–5% lipid content).

-

Target LOD: < 1.0 pg/g lipid.

-

Normalization: Results reported on a lipid-weight basis.

Methodological Principles & Causality

The Challenge of the Matrix

Human milk is a biphasic emulsion containing fats, proteins, and lactose. BDE-99 is hydrophobic (

-

Causality: To accurately measure BDE-99, we must first break the emulsion and extract the lipids entirely. However, the lipids themselves interfere with GC-MS analysis (fouling sources and columns).

-

Solution: A "Destructive Cleanup" approach is used. Since PBDEs are stable in acid, we use concentrated sulfuric acid to degrade the lipids into water-soluble byproducts, leaving the BDE-99 intact in the organic solvent.

Isotope Dilution Mass Spectrometry (IDMS)

We introduce a known amount of

-

Mechanism: The labeled surrogate behaves chemically identically to the native BDE-99 but is distinguishable by mass (M+12).

-

Self-Validation: Any loss of native BDE-99 during extraction, evaporation, or cleanup is mirrored by an identical loss of the surrogate. By measuring the ratio of Native/Label at the end, the calculated concentration is automatically corrected for recovery.

Workflow Visualization

The following diagram outlines the critical path from sample thawing to data acquisition.

Figure 1: Analytical workflow for BDE-99 in human milk, emphasizing the split for lipid determination.

Reagents & Materials

-

Native Standard: BDE-99 (2,2',3,3',5-Pentabromodiphenyl ether), >98% purity.

-

Labeled Surrogate (Internal Standard):

-BDE-99 (Wellington Laboratories or Cambridge Isotope Labs). -

Recovery Standard:

-BDE-138 (Added immediately prior to injection to monitor volumetric variations). -

Extraction Solvents: Hexane (Pesticide Grade), Methyl tert-butyl ether (MTBE).

-

Cleanup Media: Silica Gel (activated), Sulfuric Acid (conc.), Sodium Sulfate (anhydrous).

Detailed Protocol

Phase 1: Sample Preparation & Extraction

Rationale: LLE (Liquid-Liquid Extraction) is preferred over SPE for milk to avoid cartridge clogging by lipids.

-

Thawing: Thaw milk samples (typically 5–10 mL) at room temperature. Sonicate for 15 minutes to homogenize the fat layer.

-

Spiking (Critical Step):

-

Aliquot 5 mL of milk into a clean glass centrifuge tube.

-

Add 1.0 ng of

-BDE-99 Surrogate Standard. -

Vortex for 1 minute and allow to equilibrate for 30 minutes. This ensures the label partitions into the fat globules alongside the native analyte.

-

-

Extraction:

-

Add 2 mL of saturated potassium oxalate solution (to disrupt protein binding).

-

Add 5 mL Ethanol and 5 mL Ethyl Ether; vortex.

-

Add 5 mL Hexane; vortex vigorously for 2 minutes.

-

Centrifuge at 3000 rpm for 5 minutes to separate phases.

-

Transfer the upper organic layer to a clean flask.

-

Repeat the extraction with Hexane:Ether (1:1) two more times. Combine all organic extracts.

-

Phase 2: Lipid Determination (Gravimetric)

Rationale: BDE-99 levels are meaningless without lipid normalization. This step determines the denominator for your final calculation (ng/g lipid).

-

Take a 10% aliquot of the combined organic extract by weight or volume.

-

Transfer to a pre-weighed aluminum boat.

-

Evaporate the solvent completely in a fume hood.

-

Dry in an oven at 105°C for 30 minutes (do not over-dry, or volatile lipids may be lost).

-

Weigh the residue. Calculate the Total Lipid Weight of the original sample.

Phase 3: Cleanup (Acidified Silica)

Rationale: Removal of bulk lipids. Sulfuric acid chars the lipids/proteins but leaves PBDEs intact.

-

Column Prep: Prepare a glass column packed with:

-

Bottom: 1g Activated Silica.

-

Middle: 4g 44% Acidified Silica (Silica gel impregnated with conc.

). -

Top: 1g Anhydrous Sodium Sulfate.

-

-

Loading: Concentrate the remaining 90% of the extract to ~1 mL and load onto the column.

-

Elution: Elute with 15 mL of Hexane.

-

Note: The lipids will react with the acid layer, turning it dark brown/black. BDE-99 elutes in the hexane fraction.

-

-

Final Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute in 20

L of Nonane containing the Recovery Standard (

Instrumental Analysis (GC-HRMS)

System: High-Resolution GC coupled to a Magnetic Sector MS (e.g., Thermo DFS, Waters AutoSpec).

Resolution:

GC Parameters

-

Column: DB-5ms or Rtx-1614 (15m or 30m x 0.25mm x 0.1

m). Short columns are preferred for PBDEs to reduce thermal degradation of higher congeners, though BDE-99 is relatively stable. -

Injection: 1-2

L Splitless at 280°C. -

Oven Program: 100°C (1 min)

20°C/min

MS Acquisition (SIM Mode)

Select Ion Monitoring (SIM) is used for maximum sensitivity. We monitor the molecular ion cluster (

| Analyte | Type | Monitored Ions (m/z) | Dwell Time |

| BDE-99 | Native | 563.59 (Quant), 565.59 (Qual) | 50 ms |

| Surrogate | 575.63 (Quant), 577.63 (Qual) | 50 ms | |

| Recovery Std | 653.54 (Quant) | 50 ms |

Data Analysis & Calculation

Isotope Dilution Logic

The concentration is calculated using the Relative Response Factor (RRF) derived from calibration standards.

Where:

- = Concentration of BDE-99 (ng/g lipid).

- = Area of Native BDE-99 signal (m/z 563.59).

-

= Area of Surrogate

- = Mass of Surrogate spiked (ng).

- = Mass of lipid in the sample (g).

- = Relative Response Factor determined from calibration.

Logic Diagram: The Self-Validating Loop

Figure 2: The principle of Isotope Dilution. Because the surrogate and native analyte suffer identical losses, the final ratio measured by the MS remains constant, ensuring accurate quantification.

Quality Assurance / Quality Control (QA/QC)

-

Method Blank: Analyze one blank (water or cow milk) per batch of 20 samples. BDE-99 is a ubiquitous environmental contaminant (dust); blanks must be < 5% of sample levels.

-

Surrogate Recovery: Acceptable range: 25% – 150%. If recovery is < 25%, the data is suspect (signal-to-noise ratio becomes too low).

-

Ion Ratio: The ratio of Quant/Qual ions (e.g., 563.59/565.59) must be within ±15% of the theoretical isotopic ratio.

References

-

U.S. EPA. (2010).[4] Method 1614A: Brominated Diphenyl Ethers in Water, Soil, Sediment, and Tissue by HRGC/HRMS.[3][4][5][6] Office of Water.[3][4] Link[4]

-

Centers for Disease Control and Prevention (CDC). (2011). Laboratory Procedure Manual: Polybrominated Diphenyl Ethers (PBDEs) in Serum. (Method applicable to milk lipids).[1][7][8][9][10][11] Link

-

Sjödin, A., et al. (2004). Retrospective Time-Trend Study of Polybrominated Diphenyl Ether and Polybrominated and Polychlorinated Biphenyl Levels in Human Serum from the United States. Environmental Health Perspectives.[7] Link

-

Marchitti, S. A., et al. (2017).[7] Polybrominated Diphenyl Ethers in Human Milk and Serum from the U.S. EPA MAMA Study.[1][7][9] Environmental Health Perspectives.[7] Link

Sources

- 1. Polybrominated Diphenyl Ethers in Human Milk and Serum from the U.S. EPA MAMA Study: Modeled Predictions of Infant Exposure and Considerations for Risk Assessment - Dialnet [dialnet.unirioja.es]

- 2. wwwn.cdc.gov [wwwn.cdc.gov]

- 3. NEMI Method Summary - 1614 [nemi.gov]

- 4. epa.gov [epa.gov]

- 5. Polybrominated diphenyl ethers in the environmental systems: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ntrl.ntis.gov [ntrl.ntis.gov]

- 7. Polybrominated Diphenyl Ethers in Human Milk and Serum from the U.S. EPA MAMA Study: Modeled Predictions of Infant Exposure and Considerations for Risk Assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. osti.gov [osti.gov]

- 9. Polybrominated Diphenyl Ethers in Human Milk and Serum from the U.S. EPA MAMA Study: Modeled Predictions of Infant Exposure and Considerations for Risk Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. atsdr.cdc.gov [atsdr.cdc.gov]

- 11. stacks.cdc.gov [stacks.cdc.gov]

Application Note: High-Efficiency Extraction and Quantitation of BDE-85 from Lipid-Rich Biological Matrices

Executive Summary & Scientific Rationale

The extraction of 2,2',3,4,4'-Pentabromodiphenyl ether (BDE-85) from biological tissues represents a significant analytical challenge due to its lipophilic nature (

This protocol details a self-validating, multi-stage workflow designed to isolate BDE-85 with high recovery (>85%) while removing >99% of lipid interferences. Unlike generic POPs protocols, this guide emphasizes the Acidified Silica Gel cleanup method, which exploits the chemical stability of PBDEs in concentrated sulfuric acid to chemically destroy lipids, a method superior to saponification for this analyte class.

Key Mechanistic Insights

-

Lipid Co-extraction: Non-polar solvents (Hexane/DCM) required for BDE-85 extraction inevitably co-extract triglycerides.

-

Acid Stability: The ether linkage in PBDEs is stable against concentrated

, whereas lipids are dehydrated and oxidized to water-soluble or solid byproducts. -

Isotope Dilution: The use of

-labeled internal standards is mandatory to correct for losses during the aggressive cleanup steps required for biological samples.

Experimental Workflow Diagram

The following flowchart visualizes the critical path from sample homogenization to instrumental analysis.

Figure 1: Step-by-step workflow for the isolation of BDE-85 from biological tissue, highlighting the critical lipid destruction step.

Protocol 1: Sample Preparation & Extraction

Objective: To exhaustively extract BDE-85 from the cellular matrix while ensuring the sample is water-free (essential for non-polar solvent efficiency).

Reagents & Equipment[1][2][3][4][5]

-

Solvents: n-Hexane, Dichloromethane (DCM), Acetone (Pesticide Grade or equivalent).

-

Drying Agent: Anhydrous Sodium Sulfate (

), baked at 450°C for 4 hours to remove phthalates. -

Internal Standard (IS):

-BDE-85 (preferred) or -

Extraction: Pressurized Liquid Extractor (PLE/ASE) OR Soxhlet Apparatus.

Step-by-Step Methodology

-

Homogenization:

-

Grind wet tissue (2–5 g) with a mortar and pestle.

-

Scientific Check: Add 10–15 g of activated anhydrous

and grind until a free-flowing powder is obtained. Why? Water acts as a barrier to non-polar solvents like Hexane. Chemical drying breaks this barrier.

-

-

Internal Standard Spiking (Critical):

-

Add 10 ng of

-BDE-85 surrogate standard directly to the dried powder. -

Allow to equilibrate for 30 minutes. This ensures the IS binds to the matrix similarly to the native analyte.

-

-

Extraction (Choose A or B):

-

Option A: Pressurized Liquid Extraction (PLE) - High Throughput

-

Cell Size: 11 mL or 22 mL stainless steel.

-

Solvent: n-Hexane:DCM (1:1 v/v).

-

Conditions: 100°C, 1500 psi, 2 static cycles (5 min each).

-

Note: High temperature increases the solubility of lipids and PBDEs, improving diffusion rates.

-

-

Option B: Soxhlet Extraction - The "Gold Standard"

-

Transfer powder to a cellulose thimble.

-

Solvent: 250 mL Hexane:Acetone (1:1 v/v) or Toluene.

-

Duration: Reflux for 16–24 hours.

-

Note: Acetone is included to swell the cellular membrane, aiding release of trapped POPs.

-

-

-

Solvent Exchange:

-

Concentrate the extract to ~5 mL using a Rotary Evaporator (30°C water bath).

-

Add 10 mL Hexane and re-concentrate to 1–2 mL to swap the solvent to 100% Hexane. DCM or Acetone must be removed before the Acid Silica step to prevent heat generation.

-

Protocol 2: Multi-Stage Cleanup (Lipid Removal)

Objective: To remove >99% of co-extracted lipids which would otherwise foul the GC injector and source.

Reagents

-

Acidified Silica Gel (44% w/w): Slowly add 44 g of conc.

to 66 g of activated Silica Gel. Shake until free-flowing. -

Activated Alumina: Basic or Neutral, activated at 130°C.

Step-by-Step Methodology

-

Primary Cleanup: Acidified Silica Column

-

Column Prep: Pack a glass column (15 mm ID) with:

-

Bottom: 1 g activated Silica.

-

Middle: 4–8 g Acidified Silica (Adjust amount based on lipid content; ~1 g acid silica per 50 mg lipid).

-

Top: 1 g

.

-

-

Loading: Load the 1–2 mL hexane extract onto the column.

-

Elution: Elute with 50 mL n-Hexane.

-

Mechanism:[1] The sulfuric acid chars the lipids (oxidative dehydration), retaining them on the silica. BDE-85, lacking functional groups susceptible to sulfonation under these conditions, passes through unretained.

-

-

Secondary Cleanup: Alumina Fractionation

-

Concentrate the hexane eluate from Step 1 to ~1 mL.

-

Column Prep: Pack a column with 5 g Activated Alumina.

-

Elution:

-

Fraction 1 (Waste): Elute with 15 mL Hexane (removes non-polar aliphatics).

-

Fraction 2 (Target): Elute with 30 mL Hexane:DCM (90:10 v/v). BDE-85 elutes here.

-

-

Why? This step separates PBDEs from other non-polar interferences and removes any trace acid carryover.

-

-

Final Concentration:

-

Evaporate Fraction 2 to near dryness under a gentle stream of Nitrogen.

-

Reconstitute in 20 µL of Nonane containing the Recovery Standard (e.g.,

-BDE-138).

-

Protocol 3: Instrumental Analysis (GC-HRMS)

Objective: Specific detection of BDE-85 using EPA Method 1614A parameters.

Instrument Configuration

-

System: High-Resolution GC coupled to High-Resolution MS (Magnetic Sector) OR GC-MS/MS (Triple Quad).

-

Column: DB-5ms or DB-XLB (30 m × 0.25 mm × 0.25 µm).

-